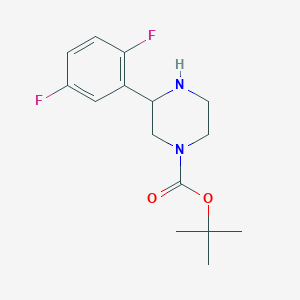

Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-8-10(16)4-5-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGIKYZKXQYOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886768-65-6 | |

| Record name | tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

Mechanistic Insights

The nucleophilic aromatic substitution occurs at the para position of the nitro group, facilitated by the electron-withdrawing nitro moiety. Fluorine’s ortho-directing effect ensures regioselectivity, yielding the monosubstituted piperazine derivative.

The introduction of the tert-butoxycarbonyl (Boc) protecting group stabilizes the piperazine ring for subsequent reactions. This step converts 1-(2-fluoro-4-nitrophenyl)piperazine into tert-butyl 3-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (Formula III).

Protocol

Yield and Purity

- Yield : 85–92% after purification.

- Purity : >98% by HPLC, confirmed via spectral data (¹H NMR, ¹³C NMR).

Reduction of the Nitro Group

The nitro group in Formula III is reduced to an amine, yielding tert-butyl 3-(2-fluoro-4-aminophenyl)piperazine-1-carboxylate. This step is critical for introducing reactivity for subsequent functionalization.

Hydrogenation Conditions

Key Considerations

- Side Reactions : Over-reduction or dehalogenation are minimized by controlled hydrogen pressure and catalyst loading.

- Yield : 88–94%.

Final Deprotection and Isolation

The Boc group is removed under acidic conditions to yield the free piperazine, which is then re-protected or utilized directly in downstream applications.

Isolation

Alternative Synthetic Routes

Ullmann Coupling Approach

A copper-catalyzed coupling between 3-bromo-2,5-difluorobenzene and Boc-protected piperazine offers a one-step alternative.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the condensation step:

Industrial-Scale Production

Continuous Flow Reactors

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.5% | HPLC |

| Residual Solvents | <500 ppm (toluene) | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Challenges and Optimization

Regioselectivity in Fluorination

The Schiemann reaction occasionally yields minor amounts of 2,4-difluoro byproducts. Chromatography or recrystallization from hexane/ethyl acetate resolves this.

Catalyst Recycling

Palladium on carbon is recovered via filtration and reused for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different piperazine derivatives .

Scientific Research Applications

Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(5-formyl-2-thienyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate (CAS Number: 886768-65-6) is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate is with a molecular weight of approximately 298.33 g/mol. The compound features a piperazine core substituted with a tert-butyl group and a 2,5-difluorophenyl moiety, contributing to its pharmacological properties.

Synthesis

The synthesis typically involves the reaction of piperazine with tert-butyl chloroformate and 2,5-difluoroaniline under controlled conditions, often utilizing a base such as triethylamine to facilitate the reaction. Purification methods like column chromatography are employed to isolate the desired product.

Pharmacological Mechanisms

Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate exhibits notable biological activity, particularly in its interaction with various biological targets:

- Binding Affinity : The presence of the difluorophenyl group enhances binding affinity towards specific receptors and enzymes, which is crucial for its therapeutic efficacy.

- Mechanisms of Action : Interaction studies indicate that the compound engages in hydrogen bonding and hydrophobic interactions that modulate enzyme or receptor activity. Such mechanisms are essential for understanding its pharmacokinetics and pharmacodynamics.

Comparative Studies

A comparative analysis with similar compounds highlights the unique structural features of tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate | C15H20F2N2O2 | Similar piperazine structure but different fluorine substitution pattern |

| Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate | C15H20F2N2O2 | Contains an amino group instead of a difluorophenyl moiety |

| Tert-butyl 4-(4-amino-2,5-difluorophenyl)piperazine-1-carboxylate | C15H20F2N2O2 | Variation in amino group position affecting biological activity |

The unique fluorination pattern on the phenyl group may contribute to selective interactions with biological targets, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the anticancer potential of similar piperazine derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

- Cytotoxic Activity : Some derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), indicating their potential as anticancer agents .

Mechanistic Insights

Flow cytometry assays revealed that certain piperazine derivatives induce apoptosis in cancer cells through caspase activation pathways. This suggests that tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate may also possess similar apoptotic effects, warranting further investigation into its mechanisms of action .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Formation of the piperazine core via cyclization of 1,2-diamine derivatives under basic conditions.

- Step 2 : Introduction of the 2,5-difluorophenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

- Step 3 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) at 0–25°C. Key conditions: Reactions are performed under inert atmospheres (N₂/Ar) to prevent oxidation. Yields (~60–75%) depend on stoichiometric control of reagents like triethylamine (TEA) .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 1,2-diamine, K₂CO₃, DMF, 80°C | 65–70 |

| 2 | Pd(dba)₂, XPhos, 2,5-difluorophenylboronic acid | 60–68 |

| 3 | (Boc)₂O, TEA, THF, 0°C → RT | 70–75 |

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry. Key signals:

- Boc group: δ ~1.4 ppm (singlet, 9H for tert-butyl).

- Piperazine protons: δ ~3.4–3.6 ppm (multiplet, 4H).

- Aromatic protons: δ ~6.8–7.2 ppm (multiplet, 3H for difluorophenyl) .

- HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) to verify purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₅H₁₉F₂N₂O₂: 309.14) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for:

- Serotonin receptor modulators : The 2,5-difluorophenyl group enhances binding to 5-HT₃/5-HT₆ receptors, studied via radioligand displacement assays (IC₅₀ values: 10–100 nM) .

- Kinase inhibitors : Piperazine derivatives are scaffolded into ATP-binding site inhibitors (e.g., tyrosine kinase) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Screening : Replace THF with 2-MeTHF (higher boiling point, greener solvent) to improve reaction homogeneity.

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for Suzuki coupling, reducing palladium loading to 0.5 mol% while maintaining >65% yield .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into 5-HT₃ receptor (PDB: 4PIR). Key parameters:

- Grid box centered on binding pocket (20 ų).

- Ligand flexibility with 10 rotatable bonds.

Q. How do structural modifications impact pharmacological activity?

Case Study : Comparing analogs (see Table 2 ):

- Electron-withdrawing groups (e.g., -CF₃ at phenyl): Increase metabolic stability but reduce solubility (LogP ↑).

- Piperazine substitution : N-methylation decreases 5-HT₃ affinity (ΔIC₅₀: 15 nM → 120 nM) due to steric hindrance .

Table 2 : Structure-Activity Relationships (SAR)

| Modification | Target (IC₅₀) | LogP |

|---|---|---|

| 2,5-F₂-phenyl | 5-HT₃: 12 nM | 2.8 |

| 3-CF₃-phenyl | 5-HT₃: 8 nM | 3.5 |

| N-Me-piperazine | 5-HT₃: 120 nM | 2.6 |

Q. How are contradictory data in receptor binding studies resolved?

- Source 1 : Reports IC₅₀ = 12 nM for 5-HT₃ (HEK293 cells).

- Source 2 : Reports IC₅₀ = 35 nM (CHO cells). Resolution :

- Validate assay conditions (e.g., buffer pH, membrane preparation methods).

- Use orthogonal techniques (e.g., SPR vs. radioligand binding) to confirm affinity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.